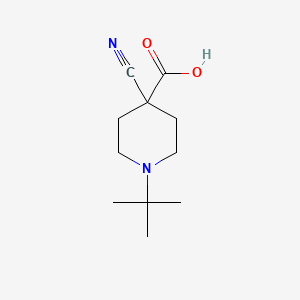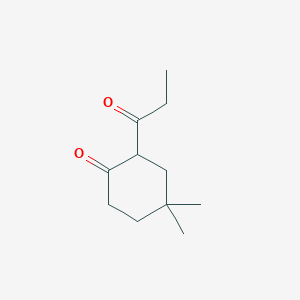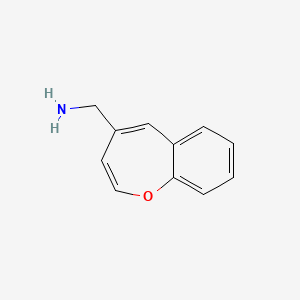
1-Benzoxepin-4-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoxepin-4-ylmethanamine is a chemical compound with the molecular formula C11H11NO. It is a derivative of benzoxepin, which is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring
Métodos De Preparación
The synthesis of 1-Benzoxepin-4-ylmethanamine typically involves the reaction of benzoxepin derivatives with appropriate reagents. One common method includes the reaction of a benzoxepin derivative with an aromatic aldehyde in the presence of anhydrous sodium acetate and glacial acetic acid. The mixture is refluxed for several hours, cooled, and then poured into chilled water to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-Benzoxepin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Reaction with singlet oxygen to form novel endoperoxides.
Reduction: Reduction reactions to modify functional groups.
Substitution: Reactions with different substituents to form derivatives with varying properties.
Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like trimethyl phosphite. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Biology: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its sedative-hypnotic effects and potential use in treating anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Benzoxepin-4-ylmethanamine involves its interaction with specific molecular targets, such as benzodiazepine receptors. These receptors are coupled with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, modulating the action of GABA on neuronal chloride ion flux . This interaction leads to various pharmacological effects, including sedative and anxiolytic activities.
Comparación Con Compuestos Similares
1-Benzoxepin-4-ylmethanamine can be compared with other benzoxepin derivatives and similar compounds:
Benzodiazepines: Share similar pharmacological properties, such as anxiolytic and sedative effects.
Oxazepines: Another class of seven-membered heterocycles with different heteroatoms in the ring.
Thiazepines: Contain sulfur and nitrogen atoms in the ring, exhibiting unique biological activities.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological profile, which may offer advantages over other similar compounds in certain applications.
Propiedades
Número CAS |
1421601-52-6 |
|---|---|
Fórmula molecular |
C11H11NO |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1-benzoxepin-4-ylmethanamine |
InChI |
InChI=1S/C11H11NO/c12-8-9-5-6-13-11-4-2-1-3-10(11)7-9/h1-7H,8,12H2 |
Clave InChI |
RCGDLPKBOIVXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=CO2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


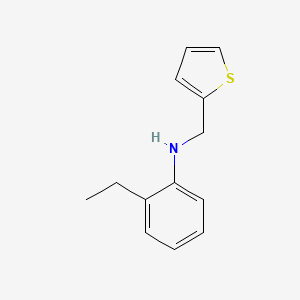
amine](/img/structure/B13304151.png)
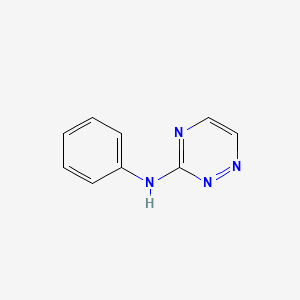
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
amine](/img/structure/B13304169.png)
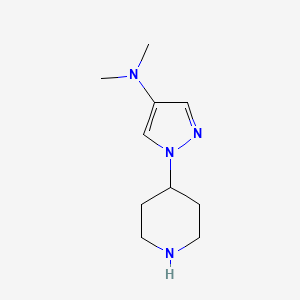
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
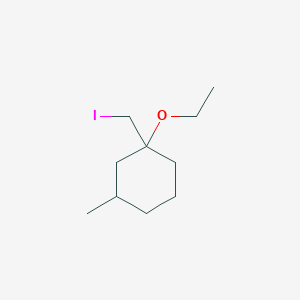
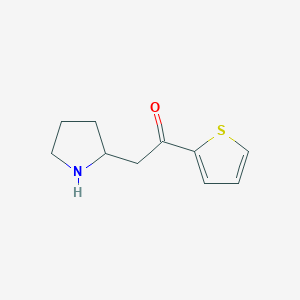
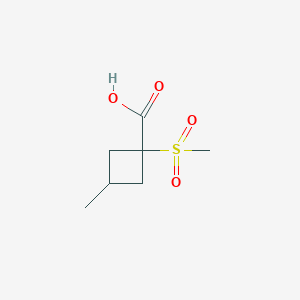
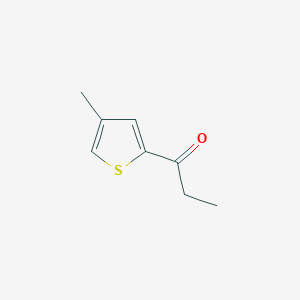
![3-Methoxy-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13304217.png)
